

Application Notes and Protocols for the Stereoselective Synthesis of Lepadin E

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Compound of Interest

Compound Name: *Lepadin E*

Cat. No.: *B1246108*

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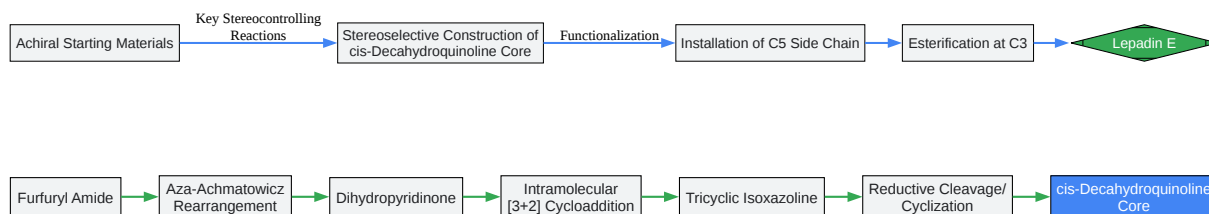
Introduction

Lepadin E is a member of the lepadin family of decahydroquinoline marine alkaloids, which have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines. The complex stereochemical architecture of these molecules presents a considerable challenge for synthetic chemists. This document provides detailed application notes and protocols for the stereoselective synthesis of **Lepadin E**, drawing from notable total syntheses developed in the field. The methodologies outlined herein provide a strategic roadmap for the construction of the key stereocenters and the elaboration of the characteristic side chains of **Lepadin E**.

Synthetic Strategy Overview

The stereoselective synthesis of **Lepadin E** hinges on the carefully controlled construction of the cis-fused decahydroquinoline core, followed by the installation of the C5 side chain with the correct stereochemistry and subsequent esterification at the C3 position. Two prominent strategies that have been successfully employed are highlighted: the collective synthesis approach by Tong et al. and the total synthesis by Pu and Ma. Both routes offer valuable insights into achieving high stereoselectivity.

A generalized workflow for the synthesis is presented below.



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